

In-Depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

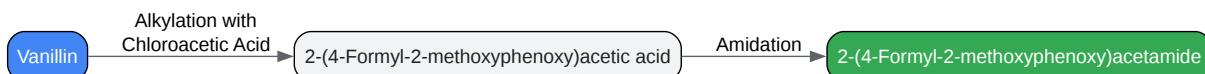
Compound Name:	2-(4-Formyl-2-methoxyphenoxy)acetamide
Cat. No.:	B068186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of **2-(4-Formyl-2-methoxyphenoxy)acetamide**. The information is curated for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties


2-(4-Formyl-2-methoxyphenoxy)acetamide is a vanillin derivative with potential applications in medicinal chemistry. A summary of its key physical and chemical properties is presented below. While experimental data for some properties are not readily available in the literature, computed values from reliable databases offer valuable insights.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₄	PubChem[1]
Molecular Weight	209.20 g/mol	PubChem[1]
IUPAC Name	2-(4-formyl-2-methoxyphenoxy)acetamide	PubChem[1]
CAS Number	186685-89-2	PubChem[1]
Appearance	Solid (predicted)	---
Melting Point	Not reported	---
Boiling Point	Not reported	---
Solubility	Not reported	---
InChI	InChI=1S/C10H11NO4/c1-14-9-4-7(5-12)2-3-8(9)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)	PubChem[1]
InChIKey	VGHIVGWATFYZKU-UHFFFAOYSA-N	PubChem[1]
SMILES	COC1=C(C=CC(=C1)C=O)OC(=O)N	PubChem[1]

Synthesis Protocols

The synthesis of **2-(4-Formyl-2-methoxyphenoxy)acetamide** can be achieved through a multi-step process starting from vanillin, a readily available natural product. The following protocols are based on established methods for the synthesis of similar vanillin and acetamide derivatives.

Experimental Workflow: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetamide from Vanillin

[Click to download full resolution via product page](#)

Caption: General synthetic workflow from vanillin.

Step 1: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid from Vanillin

This step involves the alkylation of the hydroxyl group of vanillin. A similar synthesis is described for a related compound, suggesting a viable pathway.

Materials:

- Vanillin
- Chloroacetic acid
- Sodium hydroxide
- Water
- Hydrochloric acid
- Appropriate organic solvent (e.g., ethanol)

Procedure:

- Dissolve vanillin in an aqueous solution of sodium hydroxide to form the corresponding sodium salt.
- Add a solution of chloroacetic acid dropwise to the reaction mixture while stirring.
- Heat the mixture under reflux for several hours to facilitate the Williamson ether synthesis.

- After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
- Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-(4-formyl-2-methoxyphenoxy)acetic acid.

Step 2: Amidation of 2-(4-Formyl-2-methoxyphenoxy)acetic acid

The final step is the conversion of the carboxylic acid to the primary amide.

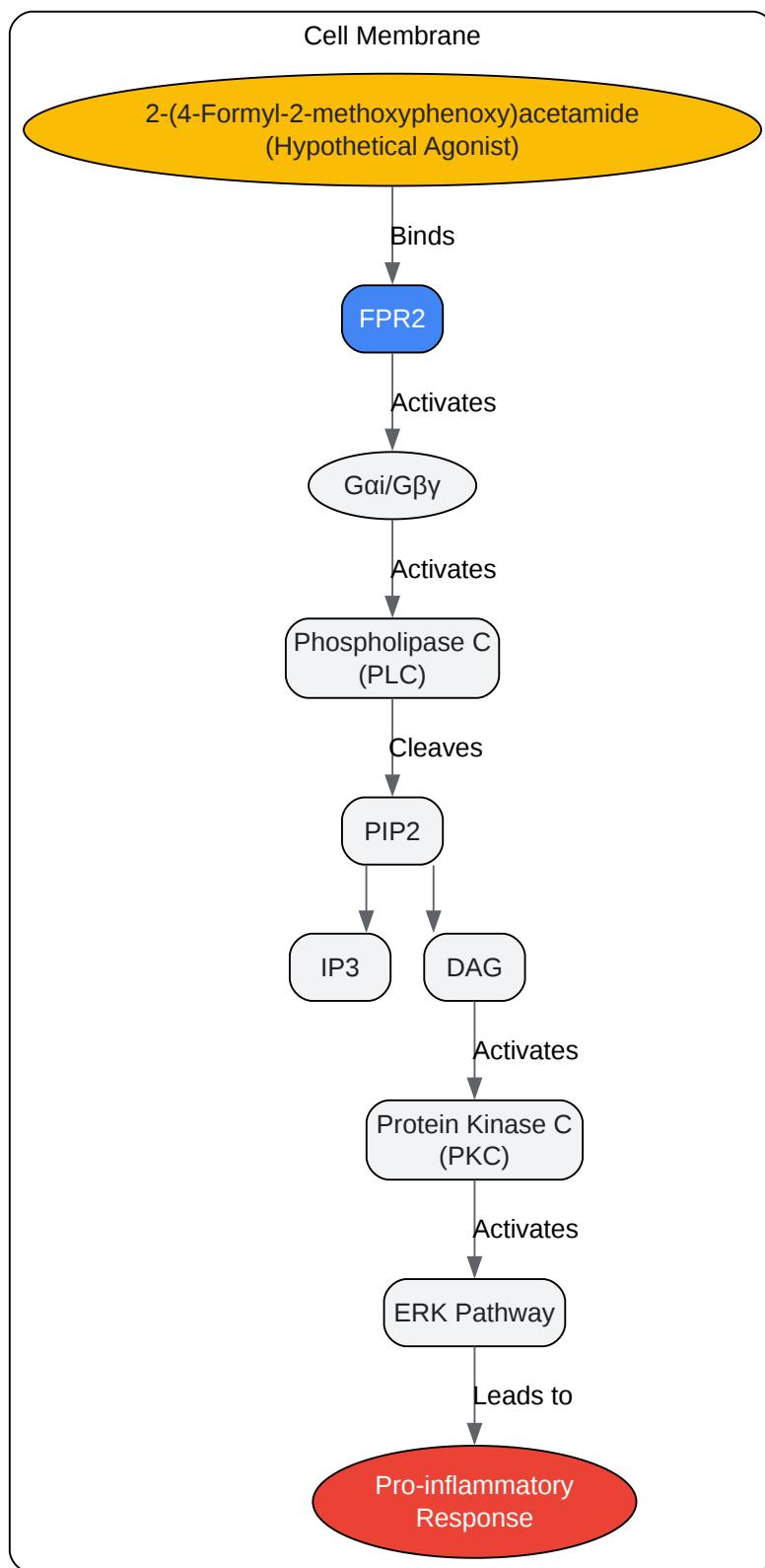
Materials:

- 2-(4-Formyl-2-methoxyphenoxy)acetic acid
- Thionyl chloride or a similar activating agent
- Ammonia solution (aqueous or in an organic solvent)
- Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

- Suspend 2-(4-formyl-2-methoxyphenoxy)acetic acid in an anhydrous organic solvent.
- Add thionyl chloride dropwise at a low temperature to form the acyl chloride intermediate.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting acyl chloride in an anhydrous solvent and add a concentrated solution of ammonia dropwise while maintaining a low temperature.
- Stir the reaction mixture for several hours at room temperature.
- The crude product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways


While direct experimental evidence for the biological activity of **2-(4-Formyl-2-methoxyphenoxy)acetamide** is limited, the activities of structurally related vanillin and acetamide derivatives suggest potential areas of interest, particularly in antimicrobial and anticancer research.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Vanillin and its derivatives have been reported to exhibit antimicrobial properties against a range of bacteria and fungi.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) The mechanism of action is often attributed to the disruption of the cytoplasmic membrane.[\[4\]](#) Furthermore, various 2-(substituted phenoxy)acetamide derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities.[\[5\]](#)

Given the presence of the formyl group, a potential interaction with formyl peptide receptors (FPRs) could be hypothesized. FPRs are G-protein coupled receptors involved in the inflammatory response. Activation of FPR2 by mitochondrial formyl peptides has been shown to stimulate the neutrophil proinflammatory response via the ERK pathway. However, it is crucial to note that there is currently no direct evidence linking **2-(4-Formyl-2-methoxyphenoxy)acetamide** to this pathway.

Hypothesized Signaling Pathway: Potential Interaction with Formyl Peptide Receptor 2 (FPR2)

The following diagram illustrates a hypothetical signaling cascade that could be initiated if **2-(4-Formyl-2-methoxyphenoxy)acetamide** were to act as an agonist for FPR2. This is based on known pathways activated by other formyl peptides and should be considered a theoretical framework for future investigation.

[Click to download full resolution via product page](#)

Caption: Hypothetical FPR2 signaling cascade.

Conclusion

2-(4-Formyl-2-methoxyphenoxy)acetamide is a compound of interest for further investigation, particularly in the realm of medicinal chemistry. While its physical properties are not yet fully characterized by experimental data, established synthetic routes for similar molecules provide a clear path for its preparation. The biological activities of related compounds suggest that antimicrobial and anticancer screening would be promising avenues for future research. Furthermore, its structure warrants investigation into its potential interaction with signaling pathways such as the formyl peptide receptor pathway, which could unveil novel therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Formyl-2-methoxyphenoxy)acetamide | C10H11NO4 | CID 610599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068186#2-4-formyl-2-methoxyphenoxy-acetamide-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com